molecular formula C20H15ClN2O4 B6395613 5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95% CAS No. 1261990-17-3

5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95%

Cat. No. B6395613
CAS RN: 1261990-17-3
M. Wt: 382.8 g/mol
InChI Key: DYUNIJOFTZKMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95% (5-4-Cbz-2-CN) is a synthetic compound that has recently been used in a variety of scientific research applications. It is a derivative of nicotinic acid, an important component of the vitamin B3 family, and is an analog of the widely used compound nicotinic acid amide (NAA). 5-4-Cbz-2-CN has been found to have a variety of biochemical and physiological effects, and has been used as a tool for studying the structure and function of various biological systems.

Scientific Research Applications

5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of various biological systems, including proteins, enzymes, and cell membranes. It has also been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95% is not yet fully understood. However, it is believed that the compound binds to specific proteins and enzymes, which in turn modulates the activity of these proteins and enzymes. This modulation of activity is thought to be responsible for the various biochemical and physiological effects of 5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95%.
Biochemical and Physiological Effects
5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, reduce oxidative stress, and inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. It has also been found to reduce the expression of certain genes involved in the regulation of inflammatory processes. In addition, it has been found to reduce the activity of certain enzymes involved in the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95% has several advantages as a tool for laboratory experiments. It is easy to synthesize, and can be isolated in high purity. It is also relatively stable, and has been found to be non-toxic in animal studies. However, it is important to note that the exact mechanism of action of 5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95% is not yet fully understood, and that further research is needed to fully elucidate its biochemical and physiological effects.

Future Directions

The potential applications of 5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95% are vast, and there are many possible future directions for research. For example, further research could be conducted to better understand the mechanism of action of the compound and its biochemical and physiological effects. In addition, further research could be conducted to investigate the potential therapeutic applications of 5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95%, such as its potential use as an anti-inflammatory or anti-oxidant agent. Finally, further research could be conducted to investigate the potential toxicity of 5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95% and its effects on the environment.

Synthesis Methods

5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95% can be synthesized in a two-step reaction. The first step involves the reaction of 4-chlorobenzoyl chloride and nicotinic acid in the presence of a base, such as sodium hydroxide, to produce 4-chlorobenzoyl nicotinic acid. The second step involves the reaction of 4-chlorobenzoyl nicotinic acid with 2-chloronicotinic acid in the presence of a base, such as sodium hydroxide, to produce 5-(4-Cbz-Aminopheny)-2-chloronicotinic acid, 95%. The reaction is typically carried out in an aqueous solution at a pH of 8-9, and the product can be isolated in 95% purity.

properties

IUPAC Name

2-chloro-5-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4/c21-18-17(19(24)25)10-15(11-22-18)14-6-8-16(9-7-14)23-20(26)27-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUNIJOFTZKMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(N=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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